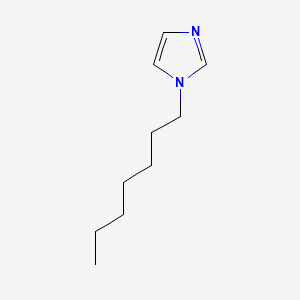

1-庚基-1H-咪唑

描述

1-Heptyl-1H-imidazole is an organic compound with the molecular formula C10H18N2 . It belongs to the class of imidazoles, which are aromatic heterocyclic compounds. It is a colorless to light yellow liquid with a special herb aroma . This compound is mainly used as a chemical reagent and is widely used in organic synthesis, medicine, pesticide, and other fields .

Molecular Structure Analysis

The molecular structure of 1-Heptyl-1H-imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structural details specific to 1-Heptyl-1H-imidazole were not found in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving 1-Heptyl-1H-imidazole were not found in the retrieved papers, imidazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

1-Heptyl-1H-imidazole has an average mass of 166.263 Da . It is a colorless to light yellow liquid with a special herb aroma . More specific physical and chemical properties were not found in the retrieved papers.科学研究应用

1. 咪唑基药物化学

咪唑环,包括1-庚基-1H-咪唑,在药物化学中至关重要,因为其结构特征和富电子特性。这些环与酶和受体有效结合,展示出广泛的生物活性。由于其高治疗效力,咪唑衍生物被广泛用于临床药物治疗各种疾病。它们在抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病、降压、抗组胺、抗寄生虫、抗肥胖、抗病毒药物以及诊断和病理学方面有应用(Zhang et al., 2014)。

2. 合成和药理评价

已合成1-庚基-1H-咪唑衍生物并评估其生物活性。研究表明明确的结构-活性关系,某些修饰导致激素活性增强,并对人类乳腺癌细胞系具有增强的抗增殖效果。它们还对环氧化酶酶有抑制作用,表明它们在花生四烯酸级联中的作用(Wiglenda et al., 2005)。

3. 咪唑衍生物的合成

已进行了关于钯催化直接芳基化合成1,5-二芳基-1H-咪唑的区域选择性合成的研究。这种合成方法支持涉及对咪唑环的亲电攻击的机制,并导致化合物对人类肿瘤细胞系显示出显著的细胞毒活性(Bellina et al., 2005)。

4. 抗微生物应用

包括具有1-庚基-1H-咪唑结构的咪唑药物在抗微生物治疗中具有广泛应用。它们的结构和药代动力学特性增强了它们在治疗微生物感染中的有效性(Narwal et al., 2012)。

5. 材料科学应用

1-庚基-1H-咪唑及其衍生物已被用于在金属超分子聚合物中形成一维无水质子导电通道,表明它们在材料科学应用中如高温质子导体中的潜力(Chakraborty et al., 2017)。

安全和危害

未来方向

Imidazole compounds, including 1-Heptyl-1H-imidazole, have gained attention in scientific research due to their unique properties and potential applications in various fields. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , and the design of future generation novel and potent imidazole-containing drugs .

作用机制

Target of Action

1-Heptyl-1H-imidazole, also known as 1-heptylimidazole, is a type of imidazole compound . Imidazoles are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazole compounds are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole compounds are known to be key components of functional molecules used in a variety of applications, suggesting they may have diverse effects at the molecular and cellular level .

Action Environment

The synthesis and utility of imidazole compounds are known to be influenced by a variety of factors, including the compatibility of functional groups and resultant substitution patterns around the ring .

属性

IUPAC Name |

1-heptylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQMTFKCFYHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201892 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53657-09-3 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

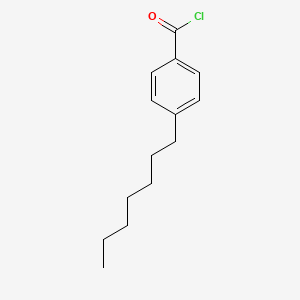

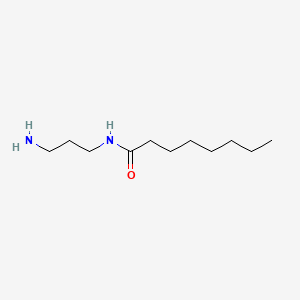

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Heptylimidazole interact with metal ions, and what are the downstream effects?

A1: 1-Heptylimidazole acts as a metal ion carrier in polymer inclusion membranes (PIMs). It interacts with metal ions like cadmium(II), lead(II), cobalt(II), nickel(II), copper(II), and zinc(II) by forming complexes. [, ] This complex formation enables the selective transport of metal ions across the PIMs, allowing for separation and extraction from solutions. [, ] The steric effects of substituents on the imidazole ring can influence the selectivity and efficiency of metal ion transport. [] For instance, the presence of a methyl group at the 2-position of the imidazole ring in 1-heptyl-2-methylimidazole decreases the transport of most metal ions compared to 1-Heptylimidazole, except for copper(II). []

Q2: What are the structural characteristics of 1-Heptylimidazole and how is it used in material science?

A2: While the provided abstracts don't delve into the detailed spectroscopic data of 1-Heptylimidazole, they highlight its use in material science. 1-Heptylimidazole acts as a carrier within PIMs, which are composed of cellulose triacetate, o-nitrophenylpentyl ether, and the alkylimidazole. [] This composition suggests compatibility between 1-Heptylimidazole and these materials. The performance of these PIMs, characterized using atomic force microscopy (AFM), demonstrates the effectiveness of 1-Heptylimidazole in facilitating metal ion transport. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)